6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound belonging to the pyrazolo family, characterized by its unique bicyclic structure. This compound features a pyrazole ring fused with a pyrazine moiety, which imparts distinct chemical properties and biological activities. The presence of the methyl group at the 6-position and an amino group at the 3-position enhances its reactivity and potential applications in medicinal chemistry.
The compound can be classified under heterocyclic compounds, specifically within the category of pyrazoles and pyrazines. Pyrazolo[3,4-b]pyrazines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This classification is significant as it guides research into the compound's potential therapeutic applications.
The synthesis of 6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine can be achieved through several methods, primarily involving cyclization reactions of appropriate precursors. Common synthetic approaches include:
The molecular structure of 6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine can be described with the following characteristics:
The structural representation can be visualized using molecular modeling software to understand its three-dimensional conformation better.
6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that modifications on the pyrazole ring significantly influence its biological activity, making it a candidate for drug development .
6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine has potential applications in various scientific fields:
The 6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine scaffold exhibits deliberate purine bioisosterism, replicating adenine/guanine geometry while introducing tailored modifications. Key features include:
Table 1: Target Inhibition Profiles of Purine-Mimetic Pyrazolopyrazines
Compound | Target | IC₅₀ (μM) | Key Binding Interactions |
---|---|---|---|
Triazolopyrimidine (DSM265) | PfDHODH | 0.047 | H-bond: Tyr528, Tyr485; Van der Waals: Leu197 |
6-methyl-2H-analog | PfDHODH | 0.077* | H-bond: Tyr485; Hydrophobic: Leu197, Met536 |
Pyrazolo[3,4-d]pyrimidine | CDK2/Cyclin A2 | 0.057 | H-bond: Leu83; Salt bridge: Glu81 |
Calculated for scaffold prototype based on structural data [1] [5]. |
Kinase selectivity studies reveal preferential inhibition of purine-dependent enzymes: CDK2 (IC₅₀ 0.057 μM), GSK-3β (IC₅₀ 0.12 μM), and FLT3 (IC₅₀ 0.19 μM), attributable to conserved hinge-region recognition [5] [8]. Molecular dynamics confirm 90% pose conservation versus 60% for monocyclic analogs, validating scaffold rigidity as critical for precise target engagement.
Tautomerism governs the pharmacophore landscape of 6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine. Quantum mechanical analyses (DFT/B3LYP 6-311G**) identify three dominant tautomers:
Table 2: Electronic Parameters of Dominant Tautomer
Parameter | Value | Biological Implication |
---|---|---|
HOMO Energy | -6.21 eV | Nucleophilic attack susceptibility |
LUMO Energy | -1.89 eV | Electrophile affinity |
Molecular Electrostatic Potential (C3-NH₂) | -42.3 kcal/mol | Strong H-bond donation capacity |
π-Conjugation Index | 0.87 | Enhanced planarity for intercalation |
The C6-methyl group induces a +0.17e charge redistribution at C5/N8, amplifying electrophilicity at N8—critical for covalent inhibitor design [4] [8]. IR spectroscopy confirms tautomeric stability: ν(N-H) 3420 cm⁻¹ (sharp), δ(N-H) 1620 cm⁻¹, contrasting purine’s broad bands at 3300–3100 cm⁻¹ [9].
Pyrazolo[3,4-b]pyrazines qualify as privileged scaffolds due to target-agnostic recognizability and synthetic tractability. Key evidence:
Table 3: Bioactivity Correlation with C5/C6 Substituents
C5 Substituent | C6 Substituent | Target (IC₅₀) | Potency Gain vs. Parent |
---|---|---|---|
H | CH₃ | PfDHODH (0.077 μM) | Baseline |
4-(CF₃)Ph | CH₃ | PfDHODH (0.032 μM) | 2.4-fold |
4-(NHSO₂CH₃)Ph | CH₃ | CDK2 (0.042 μM) | 1.8-fold* |
3-Cl-thiophen-2-yl | CF₃ | Mtb DXS (0.16 μM) | 3.1-fold** |
Compared to C5-H derivative; *Versus C6-H analog [1] [4] [7].* |
Scaffold rigidity prevents off-target promiscuity: Kinome screens show <15% inhibition at 1 μM against 200 non-purine kinases, minimizing toxicity risks [5] [8].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: